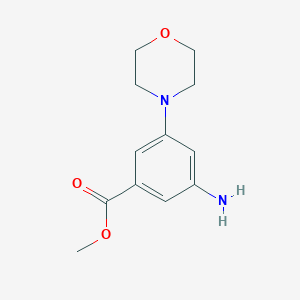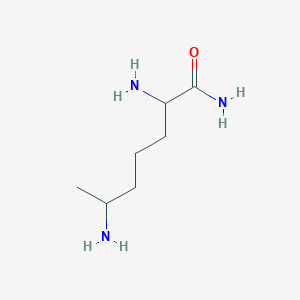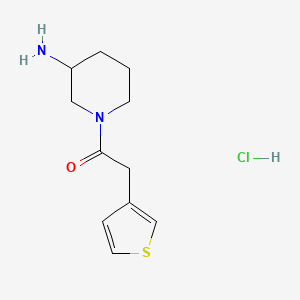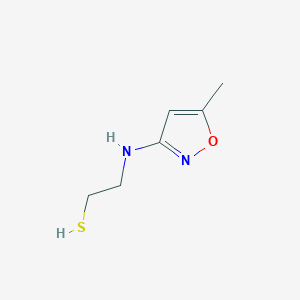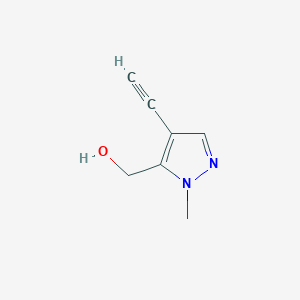
4-Ethynyl-1-methyl-1H-pyrazole-5-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethynyl-1-methyl-1H-pyrazole-5-methanol is a heterocyclic compound with the molecular formula C6H6N2. It is a derivative of pyrazole, a five-membered ring structure containing two nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-1-methyl-1H-pyrazole-5-methanol typically involves the cyclization of acetylenic ketones with hydrazines. One common method is the reaction of 1-methyl-4-(trifluoromethyl)pyrazole with ethynylmagnesium bromide under anhydrous conditions . The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
4-Ethynyl-1-methyl-1H-pyrazole-5-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid.
Reduction: 4-Ethyl-1-methyl-1H-pyrazole-5-methanol.
Substitution: Various N-alkylated pyrazole derivatives.
Aplicaciones Científicas De Investigación
4-Ethynyl-1-methyl-1H-pyrazole-5-methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 4-Ethynyl-1-methyl-1H-pyrazole-5-methanol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. Additionally, the compound’s ability to undergo tautomerism can influence its reactivity and interaction with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
5-Ethynyl-1-methyl-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.
3-Ethynylpyridine: Contains a pyridine ring with an ethynyl group at the 3-position.
5-Ethynylpyrimidine: Features a pyrimidine ring with an ethynyl group at the 5-position.
Uniqueness
4-Ethynyl-1-methyl-1H-pyrazole-5-methanol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
87375-40-4 |
|---|---|
Fórmula molecular |
C7H8N2O |
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
(4-ethynyl-2-methylpyrazol-3-yl)methanol |
InChI |
InChI=1S/C7H8N2O/c1-3-6-4-8-9(2)7(6)5-10/h1,4,10H,5H2,2H3 |
Clave InChI |
FGSWKUYXQJZZRN-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C=N1)C#C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



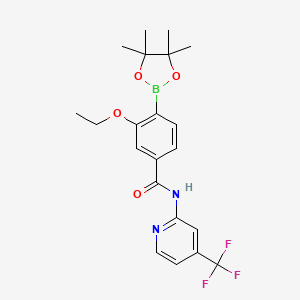
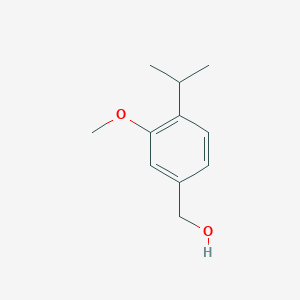
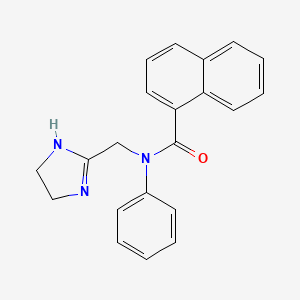
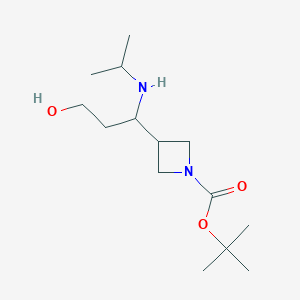

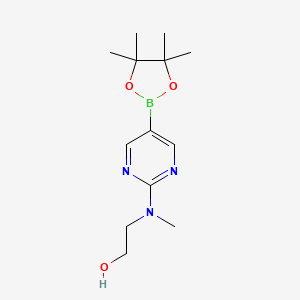
![5-[(5-Methylfuran-2-yl)methyl]furan-2-carbaldehyde](/img/structure/B13964799.png)
